molecular formula C12H16O3 B031058 2-[(Phenylmethoxy)methyl]butanoic Acid CAS No. 1598357-06-2

2-[(Phenylmethoxy)methyl]butanoic Acid

Cat. No.: B031058
CAS No.: 1598357-06-2
M. Wt: 208.25 g/mol
InChI Key: SVTBTHXQNBOQBT-UHFFFAOYSA-N
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Description

2-[(Phenylmethoxy)methyl]butanoic Acid is a butanoic acid derivative featuring a phenylmethoxy methyl (-CH₂-O-CH₂-C₆H₅) substituent at the second carbon of the carboxylic acid backbone. These compounds are typically utilized in pharmaceutical intermediates, chiral reagents, or bioactive molecules due to their functional group diversity and stereochemical complexity .

Properties

CAS No.

1598357-06-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14)

InChI Key

SVTBTHXQNBOQBT-UHFFFAOYSA-N

SMILES

CCC(COCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer esterification, where butanoic acid reacts with an alcohol in the presence of a strong acid catalyst . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-(Phenylmethoxymethyl)butanoic acid often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenylmethoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-(Phenylmethoxymethyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Physical State Storage Conditions Key Functional Groups
2-[(Benzyloxy)methyl]-2-ethylbutanoic acid C₁₄H₂₀O₃ 236.31 1871441-31-4 Oil Room Temperature Phenylmethoxy, ethyl branch
(2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid C₁₂H₁₅NO₅ 253.25 42918-86-5 Solid (inferred) Not specified Phenylmethoxy carbonyl, amino
2-[2-(sec-Butyl)phenoxy]butanoic acid C₁₄H₂₀O₃ 236.31 915921-89-0 Not specified Not specified Phenoxy, sec-butyl substituent
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 3966-32-3 Crystalline Standard laboratory Methoxy, phenylacetyl
4-Methoxy-2,4-dioxobutanoic acid C₅H₆O₅ 146.10 39815-78-6 Not specified Handle with precautions Methoxy, dioxo groups

Key Observations :

  • Branched vs. Linear Chains: Compounds like 2-[(benzyloxy)methyl]-2-ethylbutanoic acid () exhibit increased hydrophobicity due to ethyl branching, whereas linear analogs (e.g., phenylacetic acid derivatives) have lower molecular weights and higher solubility .
  • Functional Group Impact: The phenylmethoxy group enhances steric hindrance and lipophilicity, influencing reactivity and bioavailability. In contrast, dioxo groups (e.g., 4-Methoxy-2,4-dioxobutanoic acid) increase electrophilicity and metabolic instability .

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